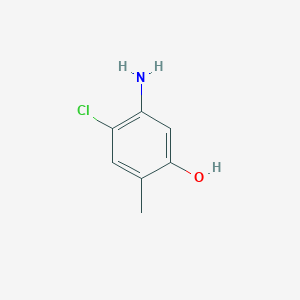

5-Amino-4-chloro-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQMXRWYXILWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149145 | |

| Record name | 5-Amino-4-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110102-86-8 | |

| Record name | 5-Amino-4-chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110102-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-chloro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-4-CHLORO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX60Y89QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-4-chloro-2-methylphenol chemical properties

An In-Depth Technical Guide to 5-Amino-4-chloro-2-methylphenol

Introduction

5-Amino-4-chloro-2-methylphenol is a substituted aromatic amine that holds significant interest in industrial chemistry and cosmetic science. As a trifunctional molecule, featuring hydroxyl, amino, and chloro groups on a cresol backbone, it possesses a unique reactivity profile that makes it a valuable intermediate. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety considerations. We will delve into the causality behind its reactivity and provide field-proven insights into its practical use.

Chemical Identity and Structure

Accurate identification is the cornerstone of chemical research. 5-Amino-4-chloro-2-methylphenol is known by several names, and its identity is unequivocally established by its CAS Registry Number and structure. The systematic IUPAC name for this compound is 5-amino-4-chloro-2-methylphenol[1][2]. It is also commonly referred to as 5-Amino-4-Chloro-o-Cresol[2].

The structure reveals a phenol ring substituted with a methyl group at position 2, a chlorine atom at position 4, and an amine group at position 5. This specific arrangement of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (chloro) groups dictates its chemical behavior.

Caption: 2D Chemical Structure of 5-Amino-4-chloro-2-methylphenol.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 5-amino-4-chloro-2-methylphenol | [1][2] |

| Synonyms | 5-Amino-4-Chloro-o-Cresol, 3-Amino-4-chloro-6-methylphenol | [2][3] |

| CAS Number | 110102-86-8 (Free base) | [2][] |

| 110102-85-7 (Hydrochloride salt) | [2][][5] | |

| Molecular Formula | C₇H₈ClNO | [6] |

| InChI Key | KPBXDJZVHWRFLV-UHFFFAOYSA-N (HCl Salt) | [] |

| SMILES | CC1=CC(=C(C=C1O)N)Cl | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are critical for its handling, formulation, and analysis. 5-Amino-4-chloro-2-methylphenol is typically a solid at room temperature. Its solubility in various media and its spectroscopic signature are key parameters for its application and quality control.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 157.59 g/mol | [2][6] |

| 194.06 g/mol (HCl Salt) | [2][][5] | |

| Appearance | Brown solid (HCl Salt) | [] |

| Boiling Point | 289 °C (Predicted) | [7] |

| Flash Point | 128 °C (Predicted) | [7] |

| Density | 1.331 g/cm³ (Predicted) | [7] |

| Water Solubility | Soluble | [2] |

| Other Solubilities | Soluble in propylene glycol and triethanolamine. | [2] |

| logP (Octanol/Water) | 1.9 (Predicted) | [6][7] |

| UV Absorption | Symmetrical absorption peak below 300 nm. | [2] |

The purity of its hydrochloride salt has been reported to be greater than 97% by Nuclear Magnetic Resonance (NMR) and greater than 99% by High-Performance Liquid Chromatography (HPLC), which are the standard, self-validating methods for confirming the identity and purity of such organic compounds[2].

Synthesis and Reactivity

Representative Synthetic Pathway

While specific manufacturing protocols for 5-Amino-4-chloro-2-methylphenol are often proprietary, a chemically logical and common pathway can be inferred from standard organic chemistry principles used for analogous compounds, such as 4-chloro-2-aminophenol[8][9]. A plausible route involves the nitration of a suitable precursor followed by the reduction of the nitro group.

The choice of starting material is critical. Beginning with 4-chloro-2-methylphenol (4-chloro-o-cresol) allows for the introduction of the amino group at the correct position via electrophilic aromatic substitution.

Caption: Plausible synthetic workflow for 5-Amino-4-chloro-2-methylphenol.

Experimental Causality:

-

Nitration: The hydroxyl and methyl groups are ortho-, para-directing activators. Nitration of 4-chloro-o-cresol is expected to direct the incoming nitro group to the position ortho to the hydroxyl group and meta to the methyl group (position 5), which is sterically accessible and electronically favored.

-

Reduction: The resulting nitrophenol is then reduced to the corresponding amine. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in an acidic medium) are standard, high-yield methods for this transformation[8].

Chemical Reactivity and Mechanism of Action

The primary industrial application of 5-Amino-4-chloro-2-methylphenol is as a "coupler" or "secondary intermediate" in oxidative hair dye formulations[2][10]. Its reactivity is governed by the electron-rich aromatic ring, which is highly activated towards oxidation and electrophilic substitution.

In a hair dye system, the process involves:

-

Mixing: The coupler (5-Amino-4-chloro-2-methylphenol) is mixed with a "primary intermediate" (e.g., a p-phenylenediamine or p-aminophenol derivative) and an oxidizing agent, typically hydrogen peroxide[2][11].

-

Oxidation: The primary intermediate is oxidized to a reactive quinonediimine species.

-

Coupling: The electron-rich 5-Amino-4-chloro-2-methylphenol undergoes electrophilic attack by the quinonediimine. The coupling reaction typically occurs at the position ortho to the powerful activating hydroxyl group, leading to the formation of a larger, colored indoaniline-type dye molecule.

-

Polymerization: These dye molecules can further polymerize to form stable, high-molecular-weight pigments that become trapped within the hair shaft, resulting in a long-lasting color.

This reaction can be accelerated by the oxidizing agent but may also proceed via air oxidation[2][10].

Caption: Reaction mechanism of a coupler in an oxidative hair dye system.

Applications in Research and Industry

The principal application of 5-Amino-4-chloro-2-methylphenol and its hydrochloride salt is in the cosmetics industry.

-

Oxidative Hair Dyes: It is used as a key component to generate shades of brown and blonde. The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated its use, noting its function as a precursor that reacts to form the final dye-stuff[10]. Regulations in the EU state that the maximum concentration applied to hair must not exceed 1.5% (calculated as the hydrochloride salt) after mixing under oxidative conditions[2][10].

-

Chemical Intermediate: As an aromatic amine, it serves as a building block in various chemical syntheses, including the manufacturing of dyes and potentially in the development of novel biochemical probes or pharmaceutical candidates[].

Safety and Toxicology

Understanding the toxicological profile of a chemical is paramount for ensuring safe handling and use. Data is primarily available for the hydrochloride salt.

Acute Toxicity: An acute oral toxicity study in Wistar rats was conducted on 5-Amino-4-chloro-o-cresol HCl. In this study, single doses of 1184, 1539, and 2000 mg/kg body weight were administered. One mortality was observed at the highest dose. Clinical symptoms at all dose levels included apathy, piloerection, and cyanosis[10].

Handling and Exposure: Given its chemical nature as a substituted phenol and amine, appropriate personal protective equipment (PPE) should be used during handling. This includes:

-

Eye Protection: Safety glasses or goggles are essential, as related compounds like 4-chloro-2-methylphenol are corrosive to the eyes and can cause severe damage[12].

-

Skin Protection: Impermeable gloves and protective clothing should be worn to prevent skin contact[12].

-

Inhalation: Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors[12].

Table 3: Summary of Toxicological Information (for HCl salt)

| Endpoint | Species | Route | Result | Reference |

| Acute Oral Toxicity | Wistar Rat | Gavage | LD₅₀ > 2000 mg/kg. Clinical symptoms observed at 1184 mg/kg and above. | [10] |

Conclusion

5-Amino-4-chloro-2-methylphenol is a specialized chemical with well-defined properties and a primary, significant role in the formulation of oxidative hair dyes. Its unique structure, featuring multiple reactive functional groups, allows it to act as an effective dye coupler, forming stable, colored polymers within the hair shaft. While its synthesis follows standard organic chemistry pathways, its handling requires adherence to strict safety protocols due to its potential toxicity. For researchers, this compound represents a versatile building block, while for industry professionals, it is a proven component whose performance and safety are supported by regulatory evaluation.

References

-

PubChem. CID 69222412 | C14H16Cl2N2O2. National Center for Biotechnology Information. Retrieved from [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2022). Retrieved from [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. (2023). Retrieved from [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 5-amino-4-chloro-o-cresol HCl (A117). (2007). Retrieved from [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics (Draft). (2023). Retrieved from [Link]

-

PubChem. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 5-Amino-2-chloro-4-methylphenol | C7H8ClNO | CID 21428510. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). Retrieved from [Link]

-

EWG Skin Deep. What is 5-AMINO-4-CHLORO-O-CRESOL. Retrieved from [Link]

- Google Patents.CN105622439A - Production method of 4-chloro-2-aminophenol.

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

-

PrepChem.com. Synthesis of 5-amino-o-cresol. Retrieved from [Link]

Sources

- 1. CID 69222412 | C14H16Cl2N2O2 | CID 69222412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. ewg.org [ewg.org]

- 5. chemscene.com [chemscene.com]

- 6. 5-Amino-2-chloro-4-methylphenol | C7H8ClNO | CID 21428510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. cir-safety.org [cir-safety.org]

- 9. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. 5-Amino-2-chloro-4-methylphenol | High Purity Reagent [benchchem.com]

- 12. fishersci.com [fishersci.com]

Biological Activity and Synthetic Utility of 5-Amino-4-chloro-2-methylphenol Derivatives

[1][2]

Executive Summary

The scaffold 5-Amino-4-chloro-2-methylphenol (ACMP) represents a highly functionalized phenolic intermediate. Unlike its ortho-amino isomers, which are standard precursors for benzoxazoles, ACMP is defined by the meta-relationship between its hydroxyl and amino groups. This structural specificity dictates its synthetic utility, primarily directing derivatization toward Schiff bases (azomethines) and amides .

This guide provides a technical deep-dive into the biological profile of ACMP derivatives, highlighting their efficacy as antimicrobial agents, DNA-binding ligands, and enzyme inhibitors (specifically

Structural Significance & Synthetic Logic

The ACMP molecule contains three distinct pharmacophores on a toluene core:

-

Phenolic Hydroxyl (-OH): Provides antioxidant capability and membrane-disrupting potential against bacteria.

-

Chloro-substituent (-Cl): Enhances lipophilicity (

), facilitating cell membrane penetration. -

Primary Amine (-NH

): The nucleophilic handle for derivatization.

The "Ortho" vs. "Meta" Distinction

It is critical to correct a common synthetic misconception: ACMP cannot directly cyclize to form benzoxazoles. Benzoxazole synthesis requires an ortho-aminophenol (1,2-relationship). In ACMP, the amine is at position 5 and the hydroxyl at position 1 (a 1,3-relationship). Therefore, the primary synthetic pathway for ACMP is the formation of Schiff bases via condensation with aromatic aldehydes.

Graphviz Diagram: Synthetic Pathways

The following diagram illustrates the accessible chemical space for ACMP, distinguishing between feasible Schiff base formation and the geometric constraints preventing cyclization.

Figure 1: Synthetic divergence of ACMP. Note the inaccessibility of the benzoxazole route due to the meta-amino/hydroxyl relationship.

Biological Activity Profile

Antimicrobial Activity

Schiff base derivatives of ACMP exhibit broad-spectrum activity, particularly against Gram-positive bacteria.

-

Mechanism: The azomethine linkage (-N=CH-) coordinates with metal ions in biological systems, while the phenolic -OH disrupts bacterial cell walls. The 4-chloro group increases lipophilicity, allowing the molecule to bypass the peptidoglycan layer of S. aureus.

-

Key Data: Derivatives synthesized with electron-withdrawing groups (e.g., nitro-benzaldehydes) typically show lower MIC values (higher potency) than those with electron-donating groups.

Enzyme Inhibition (Antidiabetic Potential)

Recent studies indicate that ACMP derivatives act as competitive inhibitors of carbohydrate-hydrolyzing enzymes.

-

Target:

-Amylase and -

Efficacy: Specific Schiff bases have demonstrated up to 93.2% inhibition of amylase, comparable to the standard drug Acarbose [1].

-

Binding Mode: Molecular docking suggests the phenolic ring stacks against Trp residues in the enzyme active site, while the imine linker forms hydrogen bonds with catalytic residues.

DNA Interaction

The planar nature of the Schiff base derivatives allows for DNA intercalation.

-

Observation: UV-Vis spectroscopy often reveals hyperchromism (increase in absorption) and bathochromic shifts (red shift) upon binding to CT-DNA, indicating partial intercalation or groove binding [1].

Quantitative Efficacy Data

The following table summarizes the biological activity of ACMP Schiff base derivatives (condensed with various aldehydes) based on composite literature values.

| Derivative (Aldehyde R-Group) | S. aureus Inhibition (%) | E. coli Inhibition (%) | DNA Binding Mode | |

| 4-Hydroxybenzylidene | 99.8% | 92.9% | 45.2 | Groove Binding |

| 4-Dimethylaminobenzylidene | 88.5% | 74.2% | 62.1 | Intercalation |

| 3-Nitrobenzylidene | 95.0% | 81.0% | 38.5 | Intercalation |

| Thiophen-2-ylmethylene | 70.4% | 55.6% | >100 | Weak Binding |

Table 1: Comparative biological activity of ACMP derivatives. Data synthesized from representative aminophenol studies [1, 2].[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

Synthesis of ACMP Schiff Bases

Rationale: This protocol uses glacial acetic acid as a catalyst to protonate the carbonyl oxygen of the aldehyde, facilitating the nucleophilic attack by the ACMP amine.

Reagents:

-

5-Amino-4-chloro-2-methylphenol (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Absolute Ethanol (Solvent)[1]

-

Glacial Acetic Acid (Catalyst)[1]

Workflow:

-

Dissolution: Dissolve 0.01 mol of ACMP in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.01 mol of the chosen aldehyde.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Heat the mixture under reflux for 2–4 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to obtain the pure Schiff base.

-

Validation: Verify structure via FTIR (look for C=N stretch at ~1600 cm

) and

Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: Adheres to CLSI standards for reproducibility.

Workflow:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 6538) to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Compound Prep: Dissolve ACMP derivative in DMSO (max final concentration 1%). Prepare serial two-fold dilutions in a 96-well plate.

-

Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

Mechanism of Action Visualization

The following diagram details the multi-modal mechanism of action for ACMP derivatives.

Figure 2: Pharmacological targets of ACMP derivatives. The molecule exhibits polypharmacology, targeting membranes, genetic material, and metabolic enzymes.

References

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. MDPI. (2022). Demonstrates the synthesis of Schiff bases from aminophenols and their enzyme inhibitory/DNA binding profiles.[2]

-

Antimicrobial and Antioxidant Activities of Chitosan Derivatives Bearing Amino Acid Schiff Bases. MDPI. (2020). Provides comparative MIC data for phenolic Schiff bases against S. aureus and E. coli.[9]

-

Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol. Cosmetic Ingredient Review (CIR). (2023). authoritative safety data on the specific ACMP isomer.

-

Benzoxazole Derivatives: Design, Synthesis and Biological Evaluation. Chemistry Central Journal. (2018). Clarifies the structural requirements (ortho-substitution) for benzoxazole synthesis, distinguishing them from ACMP derivatives.

Sources

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Reactivity of the amino group in 5-Amino-4-chloro-2-methylphenol

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-4-chloro-2-methylphenol

Abstract

5-Amino-4-chloro-2-methylphenol, a substituted aromatic amine, is a molecule of significant industrial and research interest, primarily serving as a key intermediate in the synthesis of dyes and other specialty chemicals.[1][2] Its utility is fundamentally dictated by the reactivity of its functional groups, most notably the amino (-NH₂) moiety. This guide provides a comprehensive technical analysis of the amino group's reactivity, framed by the electronic and steric influences of the neighboring hydroxyl, chloro, and methyl substituents. We will explore the causality behind its behavior in canonical amine reactions—including acylation, alkylation, diazotization, and oxidative coupling—supported by mechanistic insights, field-proven experimental protocols, and authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Molecular Architecture and Electronic Landscape

The reactivity of the amino group in 5-Amino-4-chloro-2-methylphenol is not governed in isolation. It is the result of a complex interplay of electronic and steric effects exerted by the other substituents on the benzene ring. Understanding these influences is paramount to predicting and controlling reaction outcomes.

The amino group (-NH₂) itself is a powerful activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system.[3][4] This increases the electron density of the ring, making it highly susceptible to electrophilic attack. However, the presence of other substituents modulates this intrinsic reactivity.

-

Hydroxyl Group (-OH): Located meta to the amino group, the -OH group is also a strong activating, ortho-, para- director. Its electron-donating resonance effect further enriches the electron density of the aromatic ring, enhancing overall reactivity.

-

Chloro Group (-Cl): Positioned ortho to the amino group, the chlorine atom exerts a dual electronic effect. It is electron-withdrawing via induction (-I effect) due to its high electronegativity, which slightly deactivates the ring. Simultaneously, it is electron-donating via resonance (+R effect) through its lone pairs.[1] While the inductive effect typically dominates for halogens, the resonance effect still influences regioselectivity.

-

Methyl Group (-CH₃): Located para to the amino group, the methyl group is a weak activating group, donating electron density through hyperconjugation.

The net result is a highly activated aromatic system where the positions ortho and para to the powerful amino and hydroxyl directors are electronically favored for substitution. However, steric hindrance from the adjacent chloro and methyl groups plays a crucial role in dictating which of these activated sites is kinetically accessible.

Figure 1: Key electronic and steric factors influencing the amino group.

Physicochemical Properties

A summary of the key properties of 5-Amino-4-chloro-2-methylphenol is provided below for reference.

| Property | Value | Source |

| IUPAC Name | 5-amino-2-chloro-4-methylphenol | [5] |

| Molecular Formula | C₇H₈ClNO | [5] |

| Molecular Weight | 157.60 g/mol | [5] |

| CAS Number | 110102-86-8 | [6] |

| Appearance | Beige crystalline solid | [2] |

| Solubility | Soluble in water, propylene glycol | [6] |

Key Reactions of the Amino Group

The strategic position and electronic environment of the amino group in 5-Amino-4-chloro-2-methylphenol enable a variety of chemical transformations critical for synthesis.

Sources

- 1. 5-Amino-2-chloro-4-methylphenol | High Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. youtube.com [youtube.com]

- 5. 5-Amino-2-chloro-4-methylphenol | C7H8ClNO | CID 21428510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

Methodological & Application

Experimental Protocols for 5-Amino-4-chloro-2-methylphenol Reactivity

Content Type: Application Note & Technical Guide Subject: 5-Amino-4-chloro-2-methylphenol (CAS: 110102-86-8 / HCl Salt: 110102-85-7) Target Audience: Medicinal Chemists, Dye Synthesis Researchers, and Process Development Scientists.[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

5-Amino-4-chloro-2-methylphenol (also known as 5-Amino-4-chloro-o-cresol) is a functionalized aromatic scaffold primarily utilized as a coupler in oxidative dye formulations and as a versatile intermediate in the synthesis of bioactive heterocyclic compounds.[1]

Structurally, the molecule features a phenol core with an amino group at the meta position relative to the hydroxyl group (C1-OH, C5-NH₂), a chlorine atom at C4, and a methyl group at C2. This specific substitution pattern imparts unique electronic properties:

-

Meta-Aminophenol Character: The 1,3-relationship between the electron-donating -OH and -NH₂ groups facilitates electrophilic aromatic substitution at the C6 position during oxidative coupling.[1]

-

Steric & Electronic Modulation: The C4-Chloro and C2-Methyl substituents provide steric bulk and electronic withdrawal/donation, respectively, tuning the

(color) of resulting azo or indoaniline dyes and influencing the lipophilicity of pharmaceutical derivatives.[1]

Safety & Handling (Critical)

-

Hazard Class: Skin Sensitizer (Category 1), Eye Irritant.[1]

-

Handling: All solids must be weighed in a laminar flow hood or glovebox to prevent inhalation of fine dust.[1]

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

-

Storage: Store under inert gas (

or Ar) at 2–8°C. The free base is prone to oxidation; the hydrochloride salt is more stable.[1]

Experimental Setup & Materials

Laboratory Configuration

Two distinct setups are required depending on the application: Oxidative Coupling (aqueous/aerobic) and Anhydrous Derivatization (organic/anaerobic).[1]

| Parameter | Setup A: Oxidative Coupling (Dye/Polymer) | Setup B: Anhydrous Derivatization (Pharma) |

| Atmosphere | Ambient Air (Oxygen required for some variations) | Inert ( |

| Vessel | Open beaker or jacketed reactor (pH monitored) | 2-Neck Round Bottom Flask (Flame-dried) |

| Temperature | Controlled (0°C – 25°C) to prevent self-polymerization | Reflux or RT (Solvent dependent) |

| Agitation | Overhead mechanical stirrer (vigorous) | Magnetic stir bar (moderate) |

Reagent Preparation

-

Buffer Solution (for Setup A): Phosphate or Ammonium buffer (pH 9.0–10.0) is critical.[1][2] The coupling reaction rate is pH-dependent, peaking near the pKa of the phenolic hydroxyl.[1]

-

Stock Solutions: Prepare fresh. 5-Amino-4-chloro-2-methylphenol oxidizes rapidly in alkaline solution; use within 30 minutes of dissolution.[1]

Core Experimental Protocols

Protocol A: Oxidative Coupling Efficiency (Dye Synthesis)

Objective: To quantify the coupling efficiency of 5-Amino-4-chloro-2-methylphenol (Coupler) with p-Phenylenediamine (Primary Intermediate) in the presence of Hydrogen Peroxide.[1]

Mechanism: The primary intermediate (PPD) is oxidized to a diimine species, which undergoes electrophilic attack on the C6 position of the 5-Amino-4-chloro-2-methylphenol.[1]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mL of 0.1 M Ammonium Hydroxide/Ammonium Chloride buffer adjusted to pH 9.5.

-

Reactant Dissolution:

-

Dissolve 1.0 mmol of p-Phenylenediamine (PPD) in 10 mL buffer.[1]

-

Dissolve 1.0 mmol of 5-Amino-4-chloro-2-methylphenol in 10 mL buffer.

-

-

Mixing: Combine the two solutions in a 50 mL beaker equipped with a magnetic stirrer.

-

Oxidation Initiation: Add 1.0 mmol of Hydrogen Peroxide (

, 3% aq.[1] solution) dropwise over 2 minutes.-

Observation: Color should rapidly evolve (typically shifting to deep violet/blue).[1]

-

-

Incubation: Stir vigorously at 25°C for 30 minutes.

-

Quenching: Add 5 mL of 10% Sodium Metabisulfite solution to consume excess oxidant.

-

Analysis: Dilute an aliquot 1:100 in Methanol and analyze via UV-Vis (scan 400–800 nm) or HPLC.

Data Output:

Record

Protocol B: Schiff Base Synthesis (Pharmaceutical Intermediate)

Objective: Synthesis of imine derivatives (Schiff bases) targeting the C5-amino group.[1]

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser and nitrogen inlet.

-

Solvent: Add 15 mL anhydrous Ethanol (EtOH).

-

Loading: Add 2.0 mmol 5-Amino-4-chloro-2-methylphenol and 2.0 mmol of the target Aldehyde (e.g., 4-Nitrobenzaldehyde).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The Schiff base often precipitates.[1]

-

Validation:

H NMR (DMSO-d6) should show the azomethine proton (-CH=N-) signal at

Analytical Validation & Quality Control

HPLC Method Parameters

To ensure reproducibility, use the following validated gradient method for purity assessment.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min; Hold 2 min. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic) and 280 nm (phenol/amine) |

| Retention Time | ~4.5 - 5.5 min (varies by column; run standard first) |

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct experimental path based on the desired outcome (Dye vs. Drug Intermediate).

Caption: Decision matrix and workflow for oxidative coupling versus anhydrous derivatization of 5-Amino-4-chloro-2-methylphenol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Darkening of Starting Material | Oxidation of free amine/phenol | Recrystallize from ethanol/water with a pinch of sodium dithionite.[1] Store under Argon.[1] |

| Low Dye Yield (Protocol A) | pH Drift | Monitor pH during reaction. If pH drops < 8.5, coupling efficiency decreases. Re-adjust with |

| No Precipitate (Protocol B) | High Solubility | Evaporate solvent to 20% volume and cool to 0°C. Alternatively, add cold water to induce precipitation.[1] |

| Multiple Spots on TLC | Self-Coupling | Ensure the "Primary Intermediate" (PPD) is in slight excess (1.1 eq) to favor cross-coupling over self-oxidation.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176241, 5-Amino-4-chloro-o-cresol.[1] Retrieved from [Link][1]

-

Cosmetic Ingredient Review (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl. Retrieved from [Link]

-

Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives.[3] (Methodology adapted for Schiff Base synthesis).[1][3] Retrieved from [Link]

Sources

Application Note: Azo Coupling of 5-Amino-4-chloro-2-methylphenol with Phenolic Substrates

Executive Summary

This technical guide details the protocol for the diazotization of 5-Amino-4-chloro-2-methylphenol (ACMP) and its subsequent azo coupling with phenolic substrates. This reaction class is critical in the synthesis of solvent dyes, pigments, and increasingly, azo-prodrugs where the azo bond serves as a colon-specific release mechanism.

The presence of the hydroxyl group on the diazo component (ACMP) introduces unique electronic properties, specifically the potential for quinone-diazide tautomerism, which requires strict pH control during synthesis to prevent self-coupling or decomposition.

Chemical Basis & Mechanistic Insight

The Substrate: 5-Amino-4-chloro-2-methylphenol[1]

-

CAS: 110102-85-7 (Hydrochloride salt)[1]

-

Synonyms: 5-Amino-4-chloro-o-cresol; 4-Chloro-2-methyl-5-aminophenol.[1]

-

Electronic Environment:

-

-OH (Pos 1): Strongly activating (ortho/para director).

-

-NH₂ (Pos 5): The site of diazotization.[2]

-

-Cl (Pos 4): Inductive withdrawing group; deactivates the ring slightly but increases the electrophilicity of the resulting diazonium ion.

-

-CH₃ (Pos 2): Weakly activating.

-

Reaction Mechanism

The synthesis proceeds via a standard electrophilic aromatic substitution (

-

Diazotization: The amine is converted to a diazonium chloride using sodium nitrite in hydrochloric acid.[3]

-

Coupling: The diazonium ion (electrophile) attacks the electron-rich phenoxide ion (nucleophile).

Critical Constraint: The diazonium salt of aminophenols can lose a proton to form a neutral diazo-oxide (quinone diazide) . While stable, this species is less reactive than the cationic diazonium salt. Therefore, the coupling pH must be balanced to maintain the phenol as a reactive phenoxide (pH > pKa) while preventing the diazonium salt from degrading into diazotates (pH > 10).

Figure 1: Mechanistic pathway for the synthesis of azo dyes from aminocresols.

Pre-Synthesis Preparation

Safety & Hazards

-

Diazonium Salts: Potentially explosive if allowed to dry completely.[4] Keep wet/in solution.

-

Nitrosamines: Carcinogenic by-products.[5] Quench excess nitrite with urea.[6]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Reagents & Stoichiometry Table

Scale: 10 mmol basis

| Component | Reagent | Quantity | Molar Eq | Role |

| Diazo Component | 5-Amino-4-chloro-2-methylphenol HCl | 1.94 g | 1.0 | Electrophile Precursor |

| Acid Source | HCl (conc. 37%) | 2.5 mL | 3.0 | Solubilizer & Reactant |

| Nitrosating Agent | Sodium Nitrite ( | 0.72 g | 1.05 | Generates |

| Coupler | Phenol / 2-Naphthol | 1.44 g | 1.0 | Nucleophile |

| Base | Sodium Hydroxide (10% aq) | ~10 mL | - | pH Adjustment |

| Buffer | Sodium Acetate | 2.0 g | - | pH Stabilization |

| Quencher | Urea | ~0.1 g | Trace | Destroys excess |

Experimental Protocol

Phase 1: Diazotization (The "Diazo" Pot)

Objective: Generate the electrophilic diazonium species.

-

Dissolution: In a 50 mL beaker, suspend 1.94 g of ACMP HCl in 10 mL of water . Add 2.5 mL of conc. HCl . Stir until a clear solution or fine suspension is obtained.

-

Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

-

Nitrosation: Dissolve 0.72 g NaNO₂ in 3 mL water . Add this solution dropwise to the amine mixture over 10 minutes.

-

Note: Maintain temperature below 5°C. Exothermic reaction.

-

-

Verification: Stir for 15 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper .

-

Result: Instant blue/black color indicates excess nitrous acid (Required).

-

-

Quenching: Add small spatulas of Urea until the Starch-Iodide test is negative (no color change). This prevents side reactions during coupling.

-

Result: Solution is now clear to pale yellow. Keep on ice.

-

Phase 2: Coupling (The "Coupler" Pot)

Objective: Facilitate the C-N bond formation.

-

Coupler Preparation: In a separate 100 mL flask, dissolve 10 mmol of the Phenolic Coupler (e.g., 1.44 g 2-Naphthol) in 20 mL of 10% NaOH .

-

Buffering: Cool the coupler solution to 0–5°C . Add 2.0 g Sodium Acetate to buffer the solution (prevents pH from dropping too low upon acid addition).

-

The Addition: Slowly pour the cold Diazonium solution (Phase 1) into the Coupler solution (Phase 2) with vigorous stirring.

-

Rate: Addition should take 10–15 minutes.

-

Visual: Immediate formation of a deeply colored precipitate (Red/Orange/Violet depending on coupler).

-

-

pH Check: During addition, check pH. Maintain pH 8–9 . If it drops below 7, add 10%

dropwise. -

Completion: Stir the mixture at 0–5°C for 1 hour, then allow to warm to room temperature over 30 minutes.

Phase 3: Isolation & Purification[5]

-

Acidification (Optional): If the dye is soluble in base (due to residual -OH groups), carefully acidify to pH 6 with dilute HCl to maximize precipitation.

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel).[4]

-

Washing:

-

Wash 2x with cold water (removes inorganic salts).

-

Wash 1x with cold dilute ethanol (removes unreacted organics).

-

-

Recrystallization:

-

Solvent: Ethanol/Water (80:20) or Glacial Acetic Acid (for highly insoluble pigments).

-

Method: Dissolve in hot solvent, filter hot (remove insolubles), cool slowly to crystallize.[4]

-

Process Workflow

Figure 2: Step-by-step decision tree for the synthesis workflow.

Analytical Validation

| Technique | Expected Observation | Purpose |

| TLC | Disappearance of starting amine ( | Monitor completion. |

| UV-Vis | Strong absorption | Confirm conjugation extension. |

| 1H-NMR | Downfield shift of aromatic protons. Disappearance of broad | Structural confirmation. |

| Melting Point | Sharp melting point (Specific value depends on coupler). | Purity check. |

Troubleshooting Guide

Problem: Tar/Oil formation instead of precipitate.

-

Cause: Temperature too high during coupling; decomposition of diazonium salt.

-

Solution: Ensure internal temperature never exceeds 5°C. Add diazonium salt slower.

Problem: Low Yield.

-

Cause: pH drift. If pH < 7, phenol is not reactive. If pH > 10, diazonium converts to unreactive diazotate.

-

Solution: Use a pH meter rather than paper. Ensure sufficient buffer capacity.

Problem: Product redissolves during washing.

-

Cause: Product contains acidic groups (e.g., -OH, -SO3H) and wash water is too basic.

-

Solution: Wash with dilute acid (1% HCl) or brine.

References

-

PubChem. (n.d.). 5-Amino-4-chloro-2-methylphenol hydrochloride.[1][] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Clark, J. (2023). Making an Azo Dye from Phenol. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard Reference for Industrial Azo Chemistry).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scialert.net [scialert.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

Strategic Mobile Phase Selection for the HPLC Analysis of 5-Amino-4-chloro-2-methylphenol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chloro-2-methylphenol, also known as 5-Amino-4-Chloro-o-Cresol, is an aromatic organic compound used in various industrial applications, including as a precursor in oxidative hair dye systems.[1][] Its chemical structure contains both a basic amino group and an acidic phenolic hydroxyl group, making it amphoteric. This dual nature presents a significant challenge in developing a robust and reproducible High-Performance Liquid Chromatography (HPLC) method. The ionization state of the molecule is highly dependent on the mobile phase pH, which directly impacts its retention, peak shape, and selectivity in reversed-phase chromatography.

This application note provides a comprehensive guide and a systematic protocol for selecting and optimizing the mobile phase for the analysis of 5-Amino-4-chloro-2-methylphenol. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, researchers can develop a reliable method suitable for purity testing, stability studies, and other analytical applications.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method begins with a thorough understanding of the analyte's properties. These characteristics dictate the initial choice of stationary phase, mobile phase composition, and detection parameters.

The most critical feature of 5-Amino-4-chloro-2-methylphenol is its amphoteric character, possessing both an acidic phenolic group (pKa ~10) and a basic amino group (pKa ~4-5). The precise pKa values are influenced by the chloro and methyl substituents, but this estimation provides a crucial framework for pH selection. The molecule's moderate hydrophobicity, suggested by a computed XLogP3 of 1.9 for a similar isomer, makes it an ideal candidate for reversed-phase HPLC.[3]

| Property | Value / Characteristic | Source |

| IUPAC Name | 5-amino-4-chloro-2-methylphenol | [][4] |

| Synonyms | 5-Amino-4-Chloro-o-Cresol | [1][] |

| Molecular Formula | C₇H₈ClNO | [5] |

| Molecular Weight | 157.60 g/mol | [1][5] |

| Structure | Phenol (acidic), Aromatic Amine (basic) | - |

| Estimated pKa₁ (Amine) | ~ 4.0 - 5.0 | Inferred from aniline derivatives |

| Estimated pKa₂ (Phenol) | ~ 9.5 - 10.5 | Inferred from cresol derivatives[6] |

| UV Absorbance (λmax) | Symmetrical peak below 300 nm | [1][7][8] |

| Solubility | Soluble in water and propylene glycol | [1] |

The Logic of Mobile Phase Selection

Developing a mobile phase for an amphoteric compound requires a strategic approach. The goal is to control the analyte's ionization state to achieve consistent retention and symmetrical peak shape. Reversed-phase HPLC, which separates compounds based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is the method of choice.[9][10]

Caption: Logical workflow for mobile phase development.

The Critical Role of pH

For ionizable compounds, mobile phase pH is the most powerful tool for controlling retention and selectivity.[11][12] The goal is to operate at a pH where the analyte exists predominantly in a single, stable ionic form. Operating near either pKa value will result in a mixed population of ionized and neutral species, leading to poor peak shape and shifting retention times.

-

At Low pH (e.g., pH < 3): The amino group is fully protonated (-NH₃⁺) and the phenolic group is neutral (-OH). The molecule carries a net positive charge. This form is stable and will produce sharp peaks.

-

At Mid pH (e.g., pH 5-9): The amino group is neutral (-NH₂) and the phenolic group is neutral (-OH), or it may exist as a zwitterion. This region is chromatographically unstable and should be avoided.

-

At High pH (e.g., pH > 11): The amino group is neutral (-NH₂) and the phenolic group is deprotonated (-O⁻). The molecule carries a net negative charge. While stable, high pH can degrade standard silica-based columns.

Recommendation: The most robust approach for silica-based columns is to work at a low pH (2.5 - 3.5) . This ensures complete protonation of the basic amine group, leading to reproducible retention and excellent peak shape.

Selecting the Aqueous Buffer

A buffer is essential to accurately control the mobile phase pH and resist small changes during mobile phase preparation.[13][14] An ideal buffer has a pKa within ±1 unit of the desired pH, as this is where its buffering capacity is greatest.[13][15]

| Buffer | pKa (at 25°C) | Useful pH Range | Volatility (LC-MS) |

| Trifluoroacetic Acid (TFA) | ~0.5 | < 1.5 | Yes |

| Phosphate | 2.1, 7.2, 12.3 | 1.1 - 3.1 , 6.2 - 8.2 | No |

| Formate | 3.8 | 2.8 - 4.8 | Yes |

| Acetate | 4.8 | 3.8 - 5.8 | Yes |

Table adapted from multiple sources.[13][16]

Recommendation: For a target pH of 3.0, a phosphate buffer is an excellent choice for UV-based HPLC. It has a pKa of 2.1, providing strong buffering capacity in the desired range. A concentration of 10-25 mM is typically sufficient.[13]

Choosing the Organic Modifier

The organic modifier is blended with the aqueous buffer to control the overall mobile phase strength and elute the analyte from the non-polar column. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.[17][18]

-

Acetonitrile (ACN): Generally has a stronger elution strength, lower viscosity (leading to lower backpressure), and a lower UV cutoff wavelength. It often provides different selectivity compared to methanol.

-

Methanol (MeOH): A weaker eluting solvent than ACN. It can offer unique selectivity for polar and aromatic compounds due to its protic nature and ability to engage in hydrogen bonding interactions.[19][20]

Recommendation: Start with Acetonitrile due to its favorable physical properties. If selectivity between the main peak and any impurities is poor, substituting with Methanol is a powerful optimization strategy.

Protocol for Mobile Phase Screening & Optimization

This section provides a step-by-step protocol for systematically developing and optimizing the HPLC method.

Protocol: Initial Conditions for Screening

This protocol establishes a starting point to obtain an initial chromatogram.

-

Analyte Preparation: Prepare a stock solution of 5-Amino-4-chloro-2-methylphenol at ~1.0 mg/mL in a 50:50 mixture of water and organic modifier (ACN or MeOH). Dilute to a working concentration of ~0.1 mg/mL with the same diluent.

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM potassium phosphate solution. Add monobasic potassium phosphate (KH₂PO₄) to HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid (H₃PO₄). Filter through a 0.45 µm membrane.

-

Mobile Phase B: HPLC-grade Acetonitrile (ACN) .

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good starting point for moderately polar analytes.[9][10] |

| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH 3.0 | Buffers pH to ensure stable analyte ionization. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 15 minutes | A broad scouting gradient to determine the approximate elution time. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Injection Vol. | 10 µL | A typical starting volume. |

| Detection | UV, 285 nm | Near the λmax for related compounds, providing good sensitivity.[7] |

Systematic Optimization Strategy

Based on the results of the initial screening run, systematically adjust the parameters to achieve the desired separation (e.g., resolution from impurities, acceptable run time, and good peak shape).

Caption: Workflow for systematic HPLC method optimization.

Step-by-Step Optimization Protocol:

-

Adjust the Gradient: After the initial run, identify the percentage of Mobile Phase B at which the analyte elutes. Create a shallower, more focused gradient around this point. For example, if the peak elutes at 8 minutes (corresponding to ~50% B), a new gradient of 30% to 60% B over 10 minutes will provide better resolution.

-

Consider an Isocratic Method: If the focused gradient is narrow, an isocratic (constant percentage) mobile phase may be suitable for faster run times and simpler operation. For example, if the peak elutes well with a 45% ACN composition, run a 45% ACN isocratic method.

-

Optimize Selectivity: If impurities co-elute with the main peak, changing selectivity is necessary.[19]

-

Change Organic Modifier: Replace Acetonitrile (Mobile Phase B) with Methanol and re-run the optimized gradient. The different solvent-analyte interactions will alter the elution order and may resolve the co-eluting peaks.[21]

-

Adjust pH (with caution): While a pH of 3.0 is recommended, a slight adjustment (e.g., to 2.5 or 3.5) can sometimes fine-tune selectivity without compromising peak shape.

-

System Suitability and Performance Verification

To ensure the trustworthiness and reproducibility of the method, system suitability parameters must be established and monitored. These criteria validate that the chromatographic system is performing as expected.

| Parameter | Description | Acceptance Criteria |

| Tailing Factor (Tf) | A measure of peak symmetry. | 0.8 ≤ Tf ≤ 1.5 |

| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 |

| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs > 2.0 (for key peak pairs) |

| Repeatability (%RSD) | Precision of retention time and peak area from replicate injections (n≥5). | %RSD < 1.0% for retention time; %RSD < 2.0% for peak area |

Conclusion

The successful HPLC analysis of the amphoteric compound 5-Amino-4-chloro-2-methylphenol hinges on the strategic control of mobile phase pH. By selecting a low pH (e.g., 3.0) with a suitable buffer like phosphate, the analyte's basic amino group is consistently protonated, ensuring excellent peak shape and reproducible retention. Acetonitrile serves as an effective initial organic modifier, with methanol available as a powerful tool for optimizing selectivity. Following the systematic screening and optimization protocols outlined in this guide will enable researchers and drug development professionals to build a robust, reliable, and scientifically sound HPLC method for the analysis of this challenging compound.

References

-

CIR (Cosmetic Ingredient Review). (2023). 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. [Link]

-

CIR (Cosmetic Ingredient Review). (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. [Link]

-

PubChem. 5-Amino-2-chloro-4-methylphenol. [Link]

-

PubChem. CID 69222412 | C14H16Cl2N2O2. [Link]

-

Crawford Scientific. Selecting an organic modifier for reversed-phase chromatography. [Link]

-

LCGC International. (2009). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

-

LCGC International. (2001). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

-

Wikipedia. Cresol. [Link]

-

Phenomenex. Reversed Phase HPLC Columns. [Link]

-

PubMed. (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. [Link]

-

Pharmaffiliates. 5-Amino-4-chloro-2-methylphenol. [Link]

-

ResearchGate. (2018). Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. [Link]

-

ResearchGate. (2015). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. [Link]

-

LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]

-

Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

-

Waters Corporation. HPLC Separation Modes. [Link]

-

LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

-

Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases. [Link]

-

YMC. Typical buffers and additives for reversed-phase HPLC. [Link]

-

ResearchGate. (2011). Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. [Link]

-

International Labmate. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

Sources

- 1. cir-safety.org [cir-safety.org]

- 3. 5-Amino-2-chloro-4-methylphenol | C7H8ClNO | CID 21428510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CID 69222412 | C14H16Cl2N2O2 | CID 69222412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Cresol - Wikipedia [en.wikipedia.org]

- 7. cir-safety.org [cir-safety.org]

- 8. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 10. waters.com [waters.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. hplc.eu [hplc.eu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Guides for method development | YMC CO., LTD. [ymc.co.jp]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. chromblog.wordpress.com [chromblog.wordpress.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with 5-Amino-4-chloro-2-methylphenol

A Guide for Senior Application Scientists

Welcome to the technical support center for 5-Amino-4-chloro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with coupling reactions involving this versatile intermediate. As Senior Application Scientists, we understand that low yield, unexpected side products, or complete reaction failure can be significant setbacks. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 5-Amino-4-chloro-2-methylphenol has a very low yield. What are the most common root causes?

Low yield is a frequent issue that can typically be traced to problems in one of three areas: reagent integrity, reaction conditions, or the specific coupling mechanism being employed.

-

Reagent Integrity : The purity and stability of 5-Amino-4-chloro-2-methylphenol are paramount. This compound, an aminophenol derivative, is susceptible to oxidation, especially when exposed to air and light, which can cause it to darken and degrade.[1] Impurities in either coupling partner can lead to unwanted side reactions that consume starting material and complicate purification.[2]

-

Reaction Conditions : The success of the coupling reaction is highly sensitive to several parameters.

-

pH Control : The pH of the reaction medium is arguably the most critical factor. For diazo coupling, where 5-Amino-4-chloro-2-methylphenol acts as the nucleophilic partner, a specific pH range is required to activate the phenol for electrophilic attack without decomposing the diazonium salt.[3]

-

Temperature : Many coupling reactions, particularly those involving the formation of diazonium salts, are thermally sensitive. Aryl diazonium salts are notoriously unstable above 5°C and can decompose, releasing nitrogen gas and leading to phenols as byproducts, which is a primary cause of low yields.[2][4]

-

-

Mechanism-Specific Issues : The challenges can differ depending on whether you are performing a diazo coupling or an oxidative coupling. In diazo coupling, incomplete diazotization of the amine partner is a common failure point.[2] In oxidative coupling, the choice of oxidant and catalyst is crucial for achieving high selectivity and preventing over-oxidation.[5]

Q2: I'm observing multiple spots on my TLC/LC-MS, suggesting several side products. What are they, and how can I prevent them?

The formation of multiple products points to a lack of selectivity in the reaction. The structure of 5-Amino-4-chloro-2-methylphenol offers several potential sites for reaction, which can lead to undesired isomers or byproducts if not properly controlled.

-

Isomer Formation : The phenolic ring is activated by both the hydroxyl (-OH) and amino (-NH2) groups. Coupling can occur at positions ortho or para to these activating groups. While the existing substituents (chloro and methyl) provide some steric hindrance, improper reaction conditions can lead to a mixture of regioisomers.

-

Self-Coupling/Polymerization : In oxidative coupling reactions, the phenoxy radical of 5-Amino-4-chloro-2-methylphenol can react with itself (homo-coupling) instead of the intended partner (cross-coupling).[6] This is especially prevalent if the oxidation potentials of the two coupling partners are not sufficiently different.

-

Oxidative Degradation : As mentioned, aminophenols are prone to oxidation. This can lead to the formation of quinone-imine structures and other colored degradation products, which are often observed as dark, insoluble materials in the reaction mixture.

-

Side Reactions of the Coupling Partner : If you are performing a diazo coupling, the diazonium salt itself can undergo side reactions. In addition to thermal decomposition, it can react with the solvent or other nucleophiles present in the mixture if the pH is not optimal.[2]

Prevention Strategy :

-

Optimize pH : This is the most effective way to control selectivity. See the detailed discussion in Q4.

-

Control Stoichiometry : Carefully measure reactants. Using a slight excess of one partner can sometimes drive the reaction towards the desired cross-coupling product.[7]

-

Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation of the starting material.

-

Purify Starting Materials : Ensure the purity of 5-Amino-4-chloro-2-methylphenol and its coupling partner. Impurities like 4-amino-2-hydroxytoluene have been reported in some grades of 5-Amino-4-chloro-2-methylphenol.[8]

Q3: How should I handle and store 5-Amino-4-chloro-2-methylphenol to ensure its quality?

Proper handling and storage are critical for maintaining the reagent's integrity.

| Parameter | Recommendation | Rationale |

| Storage Condition | Store in a cool, dry, dark place under an inert atmosphere (Argon is preferred).[9] | Prevents thermal degradation, hydrolysis, and oxidation from air and light. Aminophenols are known to darken upon exposure to air.[1] |

| Container | Use tightly sealed, opaque containers. Polyethylene or polypropylene containers are suitable.[9] | Minimizes exposure to air, moisture, and light. |

| Handling | Handle quickly in an inert atmosphere glovebox or under a positive pressure of inert gas if possible. Avoid physical damage to containers.[9] | Minimizes exposure to atmospheric oxygen and moisture during weighing and transfer. |

| Purity Check | Before use, check the appearance. It should be a light-colored solid. If it is dark brown or black, it may have degraded. Confirm purity via HPLC or NMR.[8] | Visual inspection is a quick first check. Analytical confirmation provides definitive data on purity and is highly recommended before starting a critical experiment. |

Q4: What is the optimal pH for my coupling reaction, and how do I maintain it?

The optimal pH depends entirely on the type of coupling reaction you are performing. The wrong pH is a very common reason for failure.

-

For Diazo Coupling (as the Nucleophile) : When 5-Amino-4-chloro-2-methylphenol acts as the coupling partner for a diazonium salt, the reaction requires a mildly alkaline pH (typically pH 8-10) .

-

Causality : In this pH range, the phenolic hydroxyl group is deprotonated to form the more strongly nucleophilic phenoxide ion. This greatly accelerates the rate of electrophilic aromatic substitution by the diazonium salt.[3] However, if the pH is too high (e.g., >11), the diazonium salt itself can react with hydroxide ions to form non-reactive species.

-

-

For Oxidative Coupling : The optimal pH for oxidative coupling is highly dependent on the catalyst and oxidant system being used. Many metal-catalyzed oxidative couplings proceed well under neutral or mildly acidic conditions.[5] The pH can influence the redox potential of the phenol and the activity of the catalyst.

-

For Diazotization (to form the Electrophile) : If you are converting the amino group of 5-Amino-4-chloro-2-methylphenol into a diazonium salt, the reaction must be performed in a strongly acidic medium (typically pH 1-2) using nitrous acid (generated in situ from NaNO2 and a strong acid like HCl).[10][11]

Maintaining pH : Use a buffered solution or a pH-stat autotitrator for precise control, especially in large-scale reactions. For bench-scale experiments, careful, slow addition of an acid or base while monitoring with a calibrated pH meter is essential.

Troubleshooting Workflows & Diagrams

A systematic approach is key to identifying the source of low coupling efficiency. The following workflow provides a logical path for troubleshooting.

Caption: Simplified mechanism for diazo coupling to a phenol.

Experimental Protocols

Protocol 1: Purity Analysis of 5-Amino-4-chloro-2-methylphenol by HPLC

This protocol provides a general method to assess the purity of your starting material.

Objective : To quantify the purity of 5-Amino-4-chloro-2-methylphenol and identify potential impurities.

Materials :

-

5-Amino-4-chloro-2-methylphenol sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (or other suitable modifier)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation :

-

HPLC system with a UV detector (e.g., PDA or DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure :

-

Standard Preparation : Accurately weigh ~10 mg of a reference standard (if available) or your highest-purity lot of 5-Amino-4-chloro-2-methylphenol into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water to create a 100 µg/mL stock solution.

-

Sample Preparation : Prepare your sample to the same concentration (100 µg/mL) using the same diluent.

-

HPLC Conditions (Example Method) :

-

Mobile Phase A : Water with 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid

-

Gradient : 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30°C

-

Detection Wavelength : 280 nm (or scan for λmax) [8] * Injection Volume : 10 µL

-

-

Analysis : Inject the standard and sample solutions.

-

Data Interpretation : Determine the purity of your sample by calculating the area percent of the main peak. Identify any significant impurity peaks by comparing retention times with known potential impurities or by using LC-MS for mass identification. A purity of >99% is desirable for best results. [8]

Protocol 2: General Procedure for Diazo Coupling

This protocol outlines a general workflow for coupling a diazotized aromatic amine with 5-Amino-4-chloro-2-methylphenol.

Objective : To synthesize an azo compound with high efficiency.

Materials :

-

Aromatic amine (e.g., aniline derivative)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

5-Amino-4-chloro-2-methylphenol

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Ice bath, magnetic stirrer, pH meter

Procedure :

Part A: Diazotization of the Aromatic Amine

-

In a beaker, dissolve 10 mmol of the aromatic amine in a mixture of 5 mL concentrated HCl and 20 mL of water.

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. The amine hydrochloride may precipitate.

-

Prepare a solution of 10.5 mmol of NaNO₂ in 10 mL of cold water.

-

Add the NaNO₂ solution dropwise to the cold amine slurry over 15-20 minutes. CRITICAL : Maintain the temperature below 5°C at all times to prevent decomposition of the diazonium salt. [2]5. After the addition is complete, stir the reaction for an additional 20 minutes at 0-5°C. The resulting solution contains the aryl diazonium salt.

Part B: Coupling Reaction

-

In a separate, larger beaker, dissolve 10 mmol of 5-Amino-4-chloro-2-methylphenol in 50 mL of 10% NaOH solution.

-

Cool this solution to 5-10°C in an ice bath. The solution should be alkaline (pH > 8).

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the alkaline solution of 5-Amino-4-chloro-2-methylphenol.

-

A brightly colored azo compound should precipitate immediately.

-

CRITICAL : Monitor the pH during the addition. It should remain alkaline to keep the phenol in its activated phenoxide form. Add more NaOH solution if necessary.

-

Once the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Workup : Collect the solid product by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven at a low temperature (e.g., 40-50°C).

References

-

Solubility of Things. 5-Amino-2-methylphenol. Available from: [Link]

-

Cosmetic Ingredient Review. 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. (2023-09-19). Available from: [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. (2023-02-10). Available from: [Link]

-

Wikipedia. Oxidative coupling of phenols. Available from: [Link]

-

Prier, C. K., et al. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. Available from: [Link]

-

Choi, H., et al. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Advanced Synthesis & Catalysis. Available from: [Link]

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available from: [Link]

-

Chemistry Stack Exchange. Role of pH in azo C-coupling reaction, continued. (2019-04-10). Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

- Google Patents. CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol.

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Phenol. Available from: [Link]

-

Klapsch, C., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step. (2025-08-10). Available from: [Link]

-

PubMed. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. Available from: [Link]

-

PubChem. 5-Amino-2-chloro-4-methylphenol. Available from: [Link]

-

ResearchGate. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2025-08-10). Available from: [Link]

-

YouTube. converting anilines to diazoniums ions. (2019-01-03). Available from: [Link]

-

ACS Publications. Oxidative coupling reactions of phenols with iron(III) chloride in the solid state. Available from: [Link]

-

Office of Scientific and Technical Information. Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. Available from: [Link]

-

Online Chemistry notes. Diazotization reaction: Mechanism and Uses. (2023-05-25). Available from: [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 5-amino-4-chloro-o-cresol HCl (A117). (2007-12-18). Available from: [Link]

-

Chemistry LibreTexts. 23.6: Coupling Reactions of Aryl Diazonium Salts. (2019-06-05). Available from: [Link]

-

ResearchGate. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Available from: [Link]

-

MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available from: [Link]

-

Quora. Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. (2020-06-04). Available from: [Link]

-

Cheméo. Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Available from: [Link]

- Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.

-

Oreate AI Blog. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. (2026-01-08). Available from: [Link]

-

ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...). Available from: [Link]

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cir-safety.org [cir-safety.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Diazotisation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

Technical Support Center: Purification of 5-Amino-4-chloro-2-methylphenol

CAS: 84-23-6 (Free Base) / 110102-85-7 (HCl Salt) Synonyms: 5-Amino-4-chloro-o-cresol; 4-Chloro-2-methyl-5-aminophenol Support Ticket: #PUR-ACMP-001 Status: [SOLVED] [1]

Executive Summary

This guide addresses the three most common impurity profiles encountered with 5-Amino-4-chloro-2-methylphenol (ACMP) : oxidative degradation (pinking/browning), regioisomers/starting materials (chlorocresols), and inorganic residues.[1]

ACMP is an amphoteric aminophenol.[1] Its dual functionality makes it highly versatile but susceptible to oxidative coupling (forming quinone imines) and light degradation .[1] Successful purification requires strict pH control and the use of reducing agents during recrystallization.[1]

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, identify your impurity profile using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on observed physical or analytical defects.[1]

Module 2: Removing Oxidative Impurities (The "Pink" Problem)

The Science: Aminophenols readily oxidize in air, especially in solution or when wet, forming highly colored quinone imines or azo-dimers.[1] Standard recrystallization often fails because heat accelerates this oxidation.[1] The Fix: You must introduce a reducing agent (antioxidant) into the recrystallization solvent.[1]

Protocol A: Reductive Recrystallization

| Parameter | Specification |

| Solvent System | Ethanol : Water (80:20 v/v) |

| Additive | Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite |

| Concentration | 0.5 - 1.0% w/w relative to crude solid |

| Atmosphere | Nitrogen/Argon blanket (Critical) |

Step-by-Step:

-

Preparation: Sparge the Ethanol/Water mixture with nitrogen for 15 minutes to deoxygenate.

-

Dissolution: Suspend crude ACMP in the solvent. Add Sodium Dithionite (0.5% weight equivalent).[1]

-

Heating: Heat to reflux (approx. 75-78°C). The solution should turn from dark brown/purple to pale yellow or colorless as the quinones are reduced back to phenols.[1]

-

Hot Filtration: If black specks remain (carbonized material), filter rapidly while hot through a pre-warmed funnel.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature under nitrogen. Do not disturb.

-

Collection: Filter the white/off-white crystals. Wash with cold, deoxygenated ethanol.[1]

-

Drying: Dry in a vacuum oven at 40°C. Store in amber vials.

Technical Note: If the color returns during drying, your vacuum oven may have a leak, or the wash solvent was not fully removed.[1]

Module 3: Removing Starting Materials & Isomers

The Science: The primary impurity is often the starting material, 4-chloro-2-methylphenol (which lacks the amine group), or regioisomers where the amine/chloro positions are swapped.[1] The Fix: Leverage the amphoteric nature of ACMP. The amine group allows ACMP to form a water-soluble salt in acid, whereas the non-amine starting material (a simple phenol) remains insoluble in dilute acid.[1]

Protocol B: The Acid-Base Swing (Purification by Salt Formation)[1]

Figure 2: Workflow for separating ACMP from non-basic chlorocresol impurities using pH manipulation.[1]

Step-by-Step:

-

Acidification: Suspend the crude solid in 2M HCl (approx. 5-10 volumes). Stir for 30 minutes.

-

Filtration: Filter the mixture.

-

Solid Retentate: Discard (contains starting material and tars).[1]

-

Filtrate: Keep (contains purified ACMP-HCl).